molecular formula C21H12Cl2F4N4O B11098731 3-chloro-5-(4-chlorophenyl)-N-(4-fluorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-5-(4-chlorophenyl)-N-(4-fluorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11098731
M. Wt: 483.2 g/mol
InChI Key: WNWOTLHWDVWKHD-UHFFFAOYSA-N
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Description

3-chloro-5-(4-chlorophenyl)-N-(4-fluorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by the presence of multiple halogen atoms and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(4-chlorophenyl)-N-(4-fluorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorophenyl, fluorobenzyl, and trifluoromethyl groups. Common reagents used in these reactions include halogenating agents, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), and fluorinating agents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(4-chlorophenyl)-N-(4-fluorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-chloro-5-(4-chlorophenyl)-N-(4-fluorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-chloro-5-(4-chlorophenyl)-N-(4-fluorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-chloro-5-(4-chlorophenyl)-N-(4-fluorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific combination of halogen atoms and the pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H12Cl2F4N4O

Molecular Weight

483.2 g/mol

IUPAC Name

3-chloro-5-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H12Cl2F4N4O/c22-13-5-3-12(4-6-13)15-9-16(21(25,26)27)31-19(29-15)17(23)18(30-31)20(32)28-10-11-1-7-14(24)8-2-11/h1-9H,10H2,(H,28,32)

InChI Key

WNWOTLHWDVWKHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(C=C4)Cl)C(F)(F)F)F

Origin of Product

United States

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